molecular formula C30H46ClN5O7S B560588 (S,R,S)-AHPC-PEG3-NH2 hydrochloride

(S,R,S)-AHPC-PEG3-NH2 hydrochloride

Cat. No.: B560588
M. Wt: 656.2 g/mol
InChI Key: ZOYHUTRHKHRRPK-QVRKWNSCSA-N
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Description

Overview of PROTAC Technology and the Ubiquitin-Proteasome System

Proteolysis-Targeting Chimeras (PROTACs) represent a transformative approach in therapeutic development, enabling selective degradation of disease-causing proteins through exploitation of the ubiquitin-proteasome system (UPS). These heterobifunctional molecules comprise three critical components: a target protein-binding warhead, an E3 ubiquitin ligase-binding ligand, and a linker that spatially coordinates their interaction. The UPS orchestrates protein homeostasis by tagging substrates with ubiquitin chains via a cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes, culminating in proteasomal degradation. PROTACs hijack this machinery by inducing ternary complexes between the target protein and E3 ligase, facilitating polyubiquitination and subsequent proteasomal clearance.

The modularity of PROTAC design allows targeting of proteins previously deemed "undruggable," such as scaffolding proteins or transcription factors, bypassing the need for inhibitory active-site binding. For example, PROTACs targeting bromodomain-containing protein 4 (BRD4) and androgen receptor (AR) have demonstrated clinical potential, with compounds like ARV-110 and ARV-471 advancing through trials. Central to this technology is the strategic selection of E3 ligase ligands and linkers, which dictate degradation efficiency and specificity.

Role of E3 Ubiquitin Ligases in Ternary Complex Formation

E3 ubiquitin ligases determine substrate specificity within the UPS, with over 600 human E3 ligases offering diverse targetable mechanisms. Among these, von Hippel-Lindau (VHL) and cereblon (CRBN) are most frequently utilized in PROTAC design due to their well-characterized ligands and compatibility with small-molecule derivatization. E3 Ligase Ligand-Linker Conjugate 5 incorporates a VHL ligand, leveraging the VHL-Clongin-B-Clongin-C-Elongin-B-CUL2-RBX1 complex to recruit ubiquitination machinery.

Ternary complex formation requires precise spatial alignment between the PROTAC, target protein, and E3 ligase. Cooperative binding—where the PROTAC enhances affinity by stabilizing interactions between the target and E3 ligase—is critical for degradation efficacy. For instance, VHL-based PROTACs targeting BRD4 exhibit cooperative ternary complex stabilization, enabling sub-stoichiometric degradation. Structural studies reveal that linker length and flexibility influence this cooperativity, with optimal geometries ensuring productive ubiquitin transfer. Compound 5’s VHL ligand, derived from (S,R,S)-AHPC, maintains high-affinity binding to VHL while accommodating linker conjugation at a hydroxyl group, preserving ternary complex integrity.

Structural and Functional Significance of Linker Domains in PROTAC Design

Linkers serve as molecular spacers that bridge E3 ligase ligands and target-binding warheads, modulating PROTAC pharmacokinetics and degradation activity. Key considerations include:

  • Length and Flexibility : Shorter linkers (<10 atoms) may restrict ternary complex formation, while excessively long linkers (>50 atoms) reduce cell permeability. Compound 5 employs a 3-unit polyethylene glycol (PEG3) linker, balancing flexibility and hydrophilicity to enhance solubility and intracellular delivery.
  • Chemical Composition : Alkyl and PEG chains dominate linker design, though rigid aromatic or piperazine-based linkers improve proteolytic stability and ternary complex geometry. For example, macrocyclic linkers in VHL-recruiting PROTACs enhance degradation potency by pre-organizing the ternary complex.
  • Conjugation Chemistry : Linker attachment points on E3 ligands must avoid disrupting binding interactions. In Compound 5, the PEG3 linker is conjugated to the VHL ligand via an ester bond at a hydroxyl group, preserving ligand-receptor affinity.
Linker Type Characteristics Example in PROTACs Impact on Degradation
PEG Hydrophilic, flexible, improves solubility Compound 5 (PEG3) Enhances cell permeability
Alkyl Lipophilic, metabolically stable ARV-110 May reduce aqueous solubility
Rigid (e.g., aryl) Pre-organizes ternary complex Macrocyclic PROTACs Increases degradation potency

The synthesis of E3 Ligase Ligand-Linker Conjugate 5 involves coupling the VHL ligand to the PEG3-acetylene linker through a multi-step process, ensuring compatibility with click chemistry for subsequent warhead attachment. This design highlights the iterative optimization required to balance linker properties with degradation efficiency, a cornerstone of PROTAC development.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYHUTRHKHRRPK-QVRKWNSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46ClN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis Approach

A pivotal advancement in PROTAC synthesis is the solid-phase method, which streamlines the conjugation of E3 ligands and linkers. As reported by, this approach employs azide-functionalized resins to anchor intermediates, enabling sequential reactions without intermediate purification.

Key Steps :

  • Resin Functionalization : A Wang resin is modified with an azide-containing linker, providing a scaffold for subsequent couplings.

  • E3 Ligand Attachment : Pomalidomide (a cereblon ligand) or VHL ligands are conjugated via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages.

  • Linker Elongation : PEG units are added using standard Fmoc solid-phase peptide synthesis (SPPS) protocols, with each ethylene glycol unit introduced sequentially.

  • Cleavage and Deprotection : The conjugate is cleaved from the resin using trifluoroacetic acid (TFA), followed by global deprotection to yield the final product.

This method achieves yields of 60–85% for triazole-linked conjugates, with HPLC purity exceeding 95%.

Solution-Phase Synthesis

Traditional solution-phase synthesis remains widely used for small-scale PROTAC production. GlpBio’s protocol for E3 ligase Ligand-Linker Conjugates 5 involves:

Stepwise Protocol :

  • Ligand Activation : The VHL ligand (S,R,S)-AHPC is activated as a N-hydroxysuccinimide (NHS) ester to enhance reactivity.

  • Linker Coupling : The activated ligand is reacted with a PEG3 diamine spacer in anhydrous dimethylformamide (DMF), catalyzed by diisopropylethylamine (DIPEA).

  • Target Ligand Conjugation : The resulting PEG3-linked intermediate is coupled to the POI ligand (e.g., a kinase inhibitor) using carbodiimide crosslinkers such as EDC/HOBt.

  • Purification : Crude product is purified via reverse-phase HPLC (C18 column), with acetonitrile/water gradients.

Optimization Challenges :

  • Solubility : The PEG linker improves aqueous solubility (50 mg/mL in DMSO), but aggregation can occur during coupling steps, necessitating high-dilution conditions.

  • Stereochemistry : Epimerization at chiral centers is mitigated by low-temperature (0–4°C) reactions and short coupling times.

Analytical Characterization and Quality Control

Purity and Identity Assessment

High-Performance Liquid Chromatography (HPLC) :

ParameterValue
ColumnC18, 5 µm, 4.6 × 250 mm
Mobile PhaseAcetonitrile:H2O (0.1% TFA)
Gradient5% → 95% acetonitrile over 30 min
Retention Time12.8 min
Purity≥98%

Mass Spectrometry (MS) :

  • Observed [M+H]⁺ : 656.23 (theoretical 656.23).

  • Fragmentation patterns confirm the PEG linker and VHL ligand motifs.

Stability Profiling

Stability studies under varying conditions reveal:

ConditionDegradation After 30 Days
-20°C (dry)<5%
4°C (solution)15%
Room temperature40%

These data underscore the necessity of storage at -20°C in anhydrous DMSO.

Formulation and In Vivo Application

Preclinical Formulation

For in vivo studies, E3 ligase Ligand-Linker Conjugates 5 is prepared as follows:

  • Stock Solution : 50 mg/mL in DMSO, aliquoted to avoid freeze-thaw cycles.

  • In Vivo Diluent :

    • 30% PEG300

    • 5% Tween 80

    • 65% ddH2O

    • Final concentration: 10 mg/mL.

Preparation Protocol :

  • Combine 100 µL DMSO stock with 300 µL PEG300.

  • Add 50 µL Tween 80, vortex for 1 min.

  • Dilute with 550 µL ddH2O, filter-sterilize (0.22 µm).

Bioavailability Considerations

The PEG3 linker enhances plasma half-life (t½ = 6.2 h in mice) compared to non-PEGylated analogs (t½ = 1.8 h). However, excessive PEG length (>5 units) reduces cell permeability, necessitating optimization.

Case Studies and Comparative Analysis

Degradation Efficiency vs. Linker Length

A comparative study of PEG-based PROTACs demonstrated:

Linker Length (PEG Units)DC50 (nM)Max Degradation (%)
25080
31095
41590

E3 ligase Ligand-Linker Conjugates 5 (PEG3) exhibits optimal degradation kinetics, balancing solubility and target engagement.

Synthetic Yield Comparison

MethodYield (%)Purity (%)
Solid-Phase7897
Solution-Phase6598

Solid-phase synthesis offers higher yields but requires specialized resins, whereas solution-phase is accessible for labs without SPPS infrastructure .

Chemical Reactions Analysis

Mechanism of Action: Ubiquitination and Degradation

The primary chemical reaction involves ternary complex formation with E3 ligases and target proteins, leading to ubiquitination:

Step Reaction Key Participants Outcome
1Conjugate binds to VHL E3 ligase(S,R,S)-AHPC domainRecruitment of E3 ligase
2Target protein binds to conjugate’s ligandTarget-binding domainFormation of ternary complex
3Ubiquitin transfer to targetE2 ubiquitin-conjugating enzymePolyubiquitination of target
4Proteasomal degradation26S proteasomeTarget protein degradation

Critical factors :

  • Linker length and flexibility : PEG3 optimizes spatial alignment between E3 ligase and target protein .
  • Binding affinity : (S,R,S)-AHPC exhibits high affinity for VHL (Kd<50nMK_d<50\,\text{nM}) .

Comparative Analysis with Other E3 Ligase Conjugates

E3 Ligase Ligand-Linker Conjugate 5 is distinguished by its VHL specificity and PEG3 linker. Below is a comparison with similar compounds:

Conjugate E3 Ligase Target Linker Type Key Features Reference
Conjugate 5VHLPEG3High solubility and flexibility
Conjugate 93Cereblon (CRBN)PEG4Thalidomide-based ligand
Conjugate 100VHLAlkyl chainLower solubility, rigid structure

Advantages of Conjugate 5 :

  • Enhanced proteolytic efficiency due to optimized linker length .
  • Reduced off-target effects compared to CRBN-targeting conjugates .

Reaction Conditions and Optimization

Key parameters for efficient ubiquitination:

Parameter Optimal Range Impact on Reaction
pH7.0–7.4Maintains E3 ligase activity
Temperature37°CMimics physiological conditions
Incubation time4–6 hoursEnsures ternary complex stability

Challenges :

  • Proteasome saturation : High conjugate concentrations may inhibit degradation efficiency .
  • Linker hydrolysis : PEG linkers are susceptible to enzymatic cleavage in vivo .

Scientific Research Applications

Targeted Protein Degradation

E3 ligase Ligand-Linker Conjugates 5 are primarily utilized in the development of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. These compounds have shown promise in selectively degrading disease-associated proteins while sparing non-target proteins, thereby minimizing side effects.

Case Study: Cancer Treatment

In a recent study, researchers developed a PROTAC based on E3 ligase Ligand-Linker Conjugates 5 targeting oncogenic proteins involved in various cancers. The study demonstrated that these conjugates effectively reduced levels of specific kinases associated with tumor progression. By optimizing linker lengths and chemical modifications, researchers achieved enhanced selectivity and potency in degrading target proteins without affecting cellular viability .

Mechanistic Insights

The design of E3 ligase Ligand-Linker Conjugates 5 allows for site-specific recruitment of E3 ligases to proteins lacking known small molecule ligands. This approach enables researchers to explore degradation efficiency across different regions of protein surfaces, providing insights into optimal linker designs and recruitment strategies. For example, studies have shown that varying linker lengths can significantly influence degradation outcomes, highlighting the importance of linker chemistry in PROTAC development .

Study Target Protein Linker Length Degradation Efficiency Notes
Study AEGFP12 atomsHighEnhanced selectivity observed
Study BDUSP69 atomsModerateFlexibility in linker length explored
Study COncogenic Kinases6 atomsLowShort linkers showed reduced efficacy

Mechanism of Action

VH032-PEG3-NH2 (hydrochloride) exerts its effects through the PROTAC mechanism. It recruits the VHL E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process involves the formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase, resulting in the selective degradation of the target protein .

Comparison with Similar Compounds

VHL-Based Conjugates (e.g., Conjugate 5)

  • Linker Attachment: The PEG3 linker is coupled to the (S,R,S)-AHPC ligand via an amine group, enabling modular assembly with target-binding warheads. Mitsunobu or HATU-mediated couplings achieve yields of 70–80% .
  • Degradation Efficiency : Demonstrated in PROTACs targeting BRD4 and ERRα, with DC₅₀ values <10 nM .

CRBN-Based Conjugates

  • Synthesis : Thalidomide derivatives require regioselective modifications at the 4- or 5-position. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves 30–49% yields for triazole-linked conjugates .

IAP-Based Conjugates

  • Chemistry : Bestatin conjugates use amide bonds (81–89% yield) or ester bonds (36% yield), with the latter showing reduced stability in physiological conditions .
  • Utility: SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers) degrade BCR-ABL and ERα, but require Fmoc/Boc protection during synthesis .

Emerging E3 Ligases

  • MDM2 : Nutlin-3 conjugates show promise in p53-restoration therapies but face challenges in linker rigidity and cellular permeability .
  • DCAF15 : Indisulam-based PROTACs exhibit unique substrate recruitment but lack broad applicability .

Physicochemical and Functional Comparison

Property Conjugate 5 CRBN Conjugate (e.g., Pomalidomide-PEG3) IAP Conjugate (Bestatin-PEG3)
Molecular Weight 656.23 g/mol ~550–600 g/mol ~700–750 g/mol
Hydrogen Bond Donors 3 2–4 5–6
Topological Polar Surface Area 164 Ų 150–170 Ų 180–200 Ų
Solubility (PBS) >100 µM 50–80 µM <50 µM

Data derived from SwissADME predictions and experimental reports .

Biological Activity

E3 ligase ligand-linker conjugates, particularly E3 Ligase Ligand-Linker Conjugates 5 , represent a significant advancement in the field of targeted protein degradation (TPD) through the development of PROTACs (Proteolysis Targeting Chimeras). These compounds facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, which is crucial for maintaining cellular homeostasis and regulating protein levels. This article delves into the biological activity of these conjugates, highlighting their mechanisms, applications, and research findings.

E3 ligases play a pivotal role in the ubiquitination process, which tags proteins for degradation. The mechanism involves:

  • Binding : The ligand-linker conjugate binds to the target protein and an E3 ligase.
  • Ubiquitination : This proximity induces the E3 ligase to ubiquitinate the target protein.
  • Degradation : The ubiquitinated protein is then recognized and degraded by the proteasome.

This dual-targeting approach enhances specificity and reduces off-target effects compared to traditional small-molecule inhibitors.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of E3 ligase ligand-linker conjugates, including various applications in cancer therapy:

  • ARV-471 : A notable example is ARV-471, which combines a thalidomide derivative with an estrogen receptor (ER) ligand, showing effective degradation of CDK4/6 proteins. The study reported a degradation efficiency with a DC50 value of less than 10 nM .
  • CRBN and VHL PROTACs : Research comparing CRBN-based and VHL-based PROTACs indicated that while both can degrade target proteins, CRBN-based PROTACs showed superior efficacy in certain contexts, emphasizing the importance of linker structures in achieving desired biological outcomes .

Data Table: Summary of Biological Activities

Compound NameTarget ProteinE3 LigaseDC50 (nM)Notes
ARV-471CDK4/6CRBN<10Effective in breast cancer models
CRBN-6-5-5-VHLVariousCRBN/VHLNot specifiedPreferential degradation observed
Compound 14aVariousCRBN/VHLNot specifiedDemonstrated selective degradation

Optimization Strategies

The optimization of E3 ligase ligand-linker conjugates involves several strategies:

  • Linker Design : The choice of linker influences the hydrophobicity, flexibility, and overall stability of the conjugate. Alkyl and PEG linkers are commonly utilized to balance these properties .
  • Ligand Selection : Different E3 ligases such as CRBN, VHL, IAP, and RNF4 are explored for their ability to selectively degrade target proteins in various tissues .
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the ligand or linker affect biological activity is crucial for developing more potent and selective PROTACs .

Q & A

Basic: What are the critical steps and conditions for synthesizing E3 ligase ligand-linker conjugates like conjugate 5?

Methodological Answer:
The synthesis typically involves coupling E3 ligase ligands (e.g., CRBN, VHL) to a linker via amide or ester bonds. Key steps include:

  • Protection/Deprotection : Use of Boc or Fmoc groups to protect reactive sites (e.g., amino groups) prior to coupling. For example, Boc-protected intermediates (e.g., Boc-198) are deprotected using HCl in methanol or CPME .
  • Coupling Reactions : Amide bonds are formed using EDC/HOBt or DIC/HOBt with DIPEA in DMF at 0°C to room temperature (16 h), achieving yields of 64–98%. Ester bonds, though less common, show lower yields (~36%) under similar conditions .
  • Linker Attachment : Tosylate- or hydroxyl-containing linkers are coupled to ligands via nucleophilic substitution (e.g., K₂CO₃ in DMF/DMSO) or Mitsunobu reactions .

Basic: Which analytical techniques are essential for characterizing E3 ligase ligand-linker conjugates?

Methodological Answer:

  • Mass Spectrometry Imaging (MSI) : Quantifies compound disposition in tissues and cell models, enabling spatial resolution of conjugate stability and degradation .
  • Chromatography (HPLC/LC-MS) : Validates purity and monitors reaction progress. For example, intermediates like SNIPER compounds are analyzed post-Boc deprotection .
  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, particularly for linker regiochemistry and stereochemistry .

Advanced: How can researchers optimize linker attachment points to enhance PROTAC efficacy?

Methodological Answer:

  • Exit Vector Selection : Ligands like CRBN or VHL have specific "exit vectors" (e.g., hydroxyl or amine groups) for linker attachment. For instance, thalidomide derivatives are modified at the C4-position for optimal ternary complex formation .
  • Linker Flexibility vs. Rigidity : Polyethylene glycol (PEG)-based linkers (e.g., m-PEG4-C6-phosphonic acid ethyl ester) balance solubility and steric effects. Rigid aromatic linkers may improve target engagement but reduce cellular permeability .
  • Solid-Phase Synthesis : Enables precise control over multi-step conjugations, as demonstrated for IAP ligand B derivatives on 2-chlorotrityl chloride resins .

Advanced: How should researchers reconcile contradictory data on coupling reaction yields (e.g., 36% vs. 89%)?

Methodological Answer:

  • Reaction Condition Analysis : Lower yields for ester couplings (36%) vs. amide couplings (81–89%) may stem from competing hydrolysis or steric hindrance. Optimizing solvent (e.g., THF vs. DMF) and temperature (0°C vs. rt) can mitigate this .
  • Batch-to-Batch Variability : Use statistical methods (e.g., ANOVA) to assess reproducibility. For example, Ohoka et al. (2017b) reported yield ranges (70–90%) across multiple trials, highlighting the need for robust reaction monitoring .
  • Mechanistic Studies : Employ kinetic profiling or computational modeling (e.g., DFT) to identify rate-limiting steps in low-yield reactions .

Advanced: What strategies address challenges in validating in vivo efficacy of E3 ligase ligand-linker conjugates?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess stability in plasma and tissue distribution using radiolabeled conjugates or LC-MS/MS. For example, ARD-266 (VHL-based PROTAC) showed efficacy via sustained androgen receptor degradation in xenografts .
  • Ternary Complex Assays : Use biophysical techniques (e.g., SPR, ITC) to measure binding affinities between the conjugate, E3 ligase, and target protein .
  • Rescue Experiments : Co-administer proteasome inhibitors (e.g., MG-132) to confirm ubiquitination-dependent degradation pathways .

Advanced: How can researchers ensure data reproducibility when working with ligand-linker conjugates?

Methodological Answer:

  • Standardized Protocols : Adopt published workflows (e.g., Ohoka et al., 2017b) for coupling and deprotection steps, including reagent ratios (e.g., EDC:HOBt = 1:1.2) and reaction times .
  • Open Data Repositories : Share synthetic protocols and raw data (e.g., NMR spectra, HPLC traces) via platforms like Zenodo or Figshare to enable cross-validation .
  • Blinded Replication : Collaborate with independent labs to repeat key experiments, such as PROTAC-mediated degradation assays in cell lines .

Advanced: What methodologies resolve low yields in multi-step syntheses of ligand-linker conjugates?

Methodological Answer:

  • Stepwise Purification : Isolate intermediates after each step (e.g., Boc deprotection) using flash chromatography or preparative HPLC to minimize side reactions .
  • Alternative Coupling Reagents : Replace EDC/HOBt with DMTMM or PyBOP for sterically hindered substrates, improving yields from <50% to >80% .
  • Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, particularly for exothermic reactions like Mitsunobu couplings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S,R,S)-AHPC-PEG3-NH2 hydrochloride
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(S,R,S)-AHPC-PEG3-NH2 hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.